

Spectroscopic Characterization of 1,2,3-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromopropane**

Cat. No.: **B147538**

[Get Quote](#)

Introduction

1,2,3-Tribromopropane (TBP), with the chemical formula $C_3H_5Br_3$, is a halogenated aliphatic compound.^{[1][2]} Its structure consists of a propane backbone with a bromine atom attached to each of the three carbon atoms. A thorough spectroscopic analysis is essential for its unambiguous identification and the study of its chemical properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,2,3-tribromopropane**, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of **1,2,3-tribromopropane**.

Table 1: 1H NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Assignment	Multiplicity / Coupling Constants (J)	Reference
CDCl ₃	4.363	CH(Br)	-	[3]
3.92	CH ₂ (Br)	-	[3]	
3.87	CH ₂ (Br)	-	[3]	
Acetonitrile	4.519	CH(Br)	J(A,B) = 4.60, J(A,C) = 6.64	[3]
3.979	CH ₂ (Br)	J(B,B') = -0.40, J(B,C) = -11.21, J(B,C') = 0.32	[3]	
3.868	CH ₂ (Br)	J(C,C') = -0.34	[3]	
CCl ₄	4.322	CH(Br)	J(A,B) = 4.25, J(A,C) = 7.04	[3]
3.909	CH ₂ (Br)	J(B,B') = -0.40, J(B,C) = -10.96, J(B,C') = 0.37	[3]	
3.815	CH ₂ (Br)	J(C,C') = -0.38	[3]	

Note: The molecule exhibits a complex second-order splitting pattern. Assignments A, B, and C correspond to the methine proton and the two diastereotopic methylene protons, respectively.

Table 2: ¹³C NMR Spectral Data

Due to the molecule's symmetry, two distinct signals are anticipated in the ¹³C NMR spectrum: one for the two equivalent terminal carbons (C-1 and C-3) and another for the central carbon (C-2). [4]

Solvent	Chemical Shift (δ) ppm	Assignment
Not Specified	49.3	C-2 (CHBr)
35.5		C-1, C-3 (CH ₂ Br)

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups and vibrational modes within the molecule.

Wavenumber (cm ⁻¹)	Assignment
1414, 1392, 1369	CH ₂ bending modes (δ), splitting due to different conformers
~3000	C-H stretching
~1200	C-C stretching
600-700	C-Br stretching

Note: The splitting of the CH₂ bending mode frequency in the 1400-1500 cm⁻¹ region can be attributed to the presence of different conformers.[4]

Table 4: Mass Spectrometry (Electron Ionization) Data

The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern.

m/z	Interpretation	Relative Abundance
201	[M-Br] ⁺ (Top Peak)	High
199	[M-Br] ⁺ (Isotope Peak)	High
121	[C ₃ H ₅ Br] ⁺	Moderate
39	[C ₃ H ₃] ⁺	High

Note: The most abundant peaks (top peaks) in the mass spectrum are observed at m/z 201 and 199, corresponding to the loss of a bromine atom from the molecular ion.[\[1\]](#) The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- For ¹H NMR, dissolve approximately 5-25 mg of **1,2,3-tribromopropane** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[5\]](#)
- For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[\[5\]](#)
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[\[5\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically 4-5 cm).[\[5\]](#)

2. Instrument Parameters (for a 300-600 MHz Spectrometer):

- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.[\[5\]](#)
 - Number of Scans: 8 to 16 scans are generally sufficient.[\[5\]](#)
 - Relaxation Delay: A delay of 1-2 seconds between scans.[\[5\]](#)
 - Spectral Width: A range of 10-15 ppm is typically adequate.[\[5\]](#)
- ¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[5][6]
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ^{13}C nucleus.[5]
- Relaxation Delay: A delay of 2-5 seconds is commonly used.[5]
- Spectral Width: A standard spectral width of 200-250 ppm is used.[5]

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[5]
- Apply phase and baseline corrections to the spectrum.[5]
- Reference the chemical shifts to the TMS signal (0.00 ppm).[5]
- For ^1H NMR, integrate the signals to determine the relative ratios of the different types of protons.[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

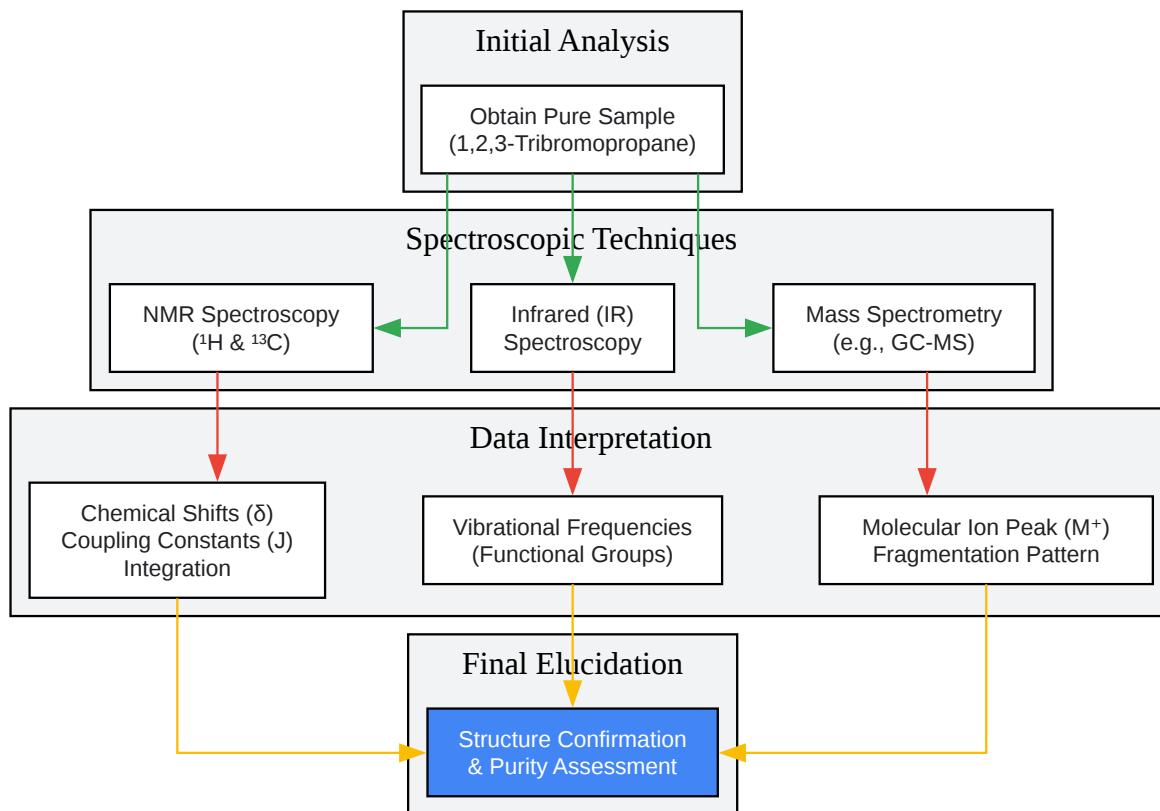
- As **1,2,3-tribromopropane** is a liquid at room temperature, the spectrum can be conveniently recorded neat.[1]
- Place one or two drops of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[1]

2. Data Acquisition (FTIR Spectrometer):

- First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[7]
- Place the prepared sample holder with the salt plates in the sample compartment of the spectrometer.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- The typical spectral range for mid-IR is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (GC-MS):


- Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like **1,2,3-tribromopropane**.
- A small amount of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
- The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar HP-5ms column).[8]
- As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
- Electron Ionization (EI) is a common ionization method for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

2. Mass Analysis:

- The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1,2,3-tribromopropane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2,3-Tribromopropane | 96-11-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. hou.usra.edu [hou.usra.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1,2,3-Tribromopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147538#spectroscopic-characterization-of-1-2-3-tribromopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com